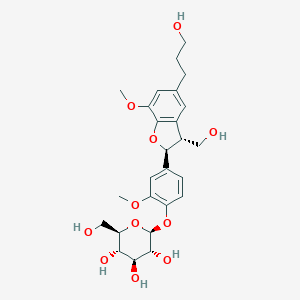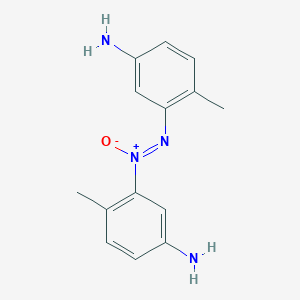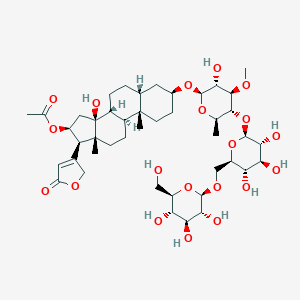
2-(p-Hydroxybenzylidene)aminoethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Hydroxybenzylidene)aminoethanol is a chemical compound that is commonly used in scientific research. It is also known by its chemical name, salicylideneaminoethanol, and is a type of Schiff base. This compound has been extensively studied due to its potential applications in various fields of research, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 2-(p-Hydroxybenzylidene)aminoethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(p-Hydroxybenzylidene)aminoethanol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential as an anti-inflammatory and antioxidant agent. Additionally, it has been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an antitumor agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-(p-Hydroxybenzylidene)aminoethanol in lab experiments is its versatility. It can be easily synthesized and purified, and has been shown to exhibit a range of biological activities. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 2-(p-Hydroxybenzylidene)aminoethanol. One possible area of research is in the development of new drug candidates based on this compound. It may also be possible to modify the structure of this compound to improve its biological activity or selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may shed light on its potential applications in various fields of research.
Synthesemethoden
The synthesis of 2-(p-Hydroxybenzylidene)aminoethanol involves the reaction of salicylaldehyde with aminoethanol in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the Schiff base. The resulting compound can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-(p-Hydroxybenzylidene)aminoethanol has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been in medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Eigenschaften
CAS-Nummer |
1952-37-0 |
|---|---|
Produktname |
2-(p-Hydroxybenzylidene)aminoethanol |
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
4-(2-hydroxyethyliminomethyl)phenol |
InChI |
InChI=1S/C9H11NO2/c11-6-5-10-7-8-1-3-9(12)4-2-8/h1-4,7,11-12H,5-6H2 |
InChI-Schlüssel |
ZFXNGTGDQCFTFD-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=O)C=CC1=CNCCO |
SMILES |
C1=CC(=CC=C1C=NCCO)O |
Kanonische SMILES |
C1=CC(=CC=C1C=NCCO)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)






![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)


![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
